Khk-IN-3

KHK Enzyme Inhibition Isoform Selectivity

Khk-IN-3, also designated as LY3522348, is a small-molecule ketohexokinase (KHK) inhibitor. It is distinguished as a highly selective, orally bioavailable dual inhibitor of the human KHK isoforms, KHK-C and KHK-A.

Molecular Formula C18H22F3N7O
Molecular Weight 409.4 g/mol
CAS No. 2568608-48-8
Cat. No. B12390758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKhk-IN-3
CAS2568608-48-8
Molecular FormulaC18H22F3N7O
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCC1CCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)CC(=O)N4CCNCC4
InChIInChI=1S/C18H22F3N7O/c1-12-2-5-28(12)17-24-14(8-15(25-17)18(19,20)21)13-9-23-27(10-13)11-16(29)26-6-3-22-4-7-26/h8-10,12,22H,2-7,11H2,1H3/t12-/m0/s1
InChIKeyHAUDFIFEGDNKJX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Khk-IN-3 (LY3522348): A Clinical-Stage Oral KHK Inhibitor with Balanced Dual Isoform Potency


Khk-IN-3, also designated as LY3522348, is a small-molecule ketohexokinase (KHK) inhibitor [1]. It is distinguished as a highly selective, orally bioavailable dual inhibitor of the human KHK isoforms, KHK-C and KHK-A [2]. This compound has advanced into Phase 1 human clinical trials, with reported pharmacokinetic and pharmacodynamic data, positioning it as a development-stage candidate for fructose-driven metabolic disorders [3].

Why KHK Inhibitors Are Not Interchangeable: Khk-IN-3's Unique Isoform Balance and Human PK Profile


KHK inhibitors are not a uniform class; their therapeutic utility hinges on the specific balance of inhibition between the KHK-C and KHK-A isoforms, as well as their pharmacokinetic (PK) properties. Many early tool compounds and clinical candidates, such as PF-06835919, exhibit a strong preference for the KHK-C isoform (IC50 8.4-10 nM) but are significantly less potent on KHK-A (IC50 66-170 nM) . In contrast, Khk-IN-3 (LY3522348) is a balanced dual inhibitor (IC50 20 nM and 24 nM for KHK-C and KHK-A, respectively) . Furthermore, while some potent inhibitors like KHK-IN-1 (IC50 12 nM) have demonstrated short in vivo half-lives (rat t1/2 = 4 h) that limit their translational potential [1], Khk-IN-3 is supported by human clinical data demonstrating a long half-life (23.7-33.8 h) suitable for once-daily oral dosing [2]. These quantifiable differences in isoform selectivity and human pharmacokinetics render simple substitution invalid.

Quantitative Differentiation of Khk-IN-3 (LY3522348) vs. Key Comparators: Potency, Selectivity, and PK Data


Balanced Dual Inhibition of KHK-C and KHK-A Distinguishes Khk-IN-3 from PF-06835919

Khk-IN-3 (LY3522348) demonstrates a balanced, equipotent inhibition of both human KHK isoforms, KHK-C and KHK-A, with IC50 values of 20 nM and 24 nM, respectively . In contrast, the clinical comparator PF-06835919 exhibits a marked isoform preference, with IC50 values of 8.4-10 nM for KHK-C but only 66-170 nM for KHK-A .

KHK Enzyme Inhibition Isoform Selectivity

Human Pharmacokinetic Half-Life of Khk-IN-3 Enables Once-Daily Dosing Compared to Short-Acting Tool Compounds

In a Phase 1 study in healthy adults, Khk-IN-3 (LY3522348) exhibited a terminal half-life ranging from 23.7 to 33.8 hours following oral administration, supporting once-daily (QD) dosing [1]. In stark contrast, the research tool compound KHK-IN-1 has a reported oral half-life of only 4 hours in rats, a limitation for translation into chronic in vivo studies [2].

Pharmacokinetics Half-Life QD Dosing

Superior Oral Bioavailability of Khk-IN-3 in Preclinical Species vs. KHK-IN-1

Preclinical pharmacokinetic evaluation reveals that Khk-IN-3 (LY3522348) possesses high oral bioavailability in both rat (83%) and dog (87%) [1]. This is significantly superior to the oral bioavailability reported for KHK-IN-1, which is 34% in rats [2].

Bioavailability ADME Oral Dosing

Potent Cellular Inhibition of Fructose-1-Phosphate Production by Khk-IN-3

Khk-IN-3 (LY3522348) potently inhibits the conversion of fructose to fructose-1-phosphate (F1P) in HepG2 liver cells, a direct measure of cellular target engagement, with an IC50 of 41 nM [1]. While the research tool KHK-IN-1 also inhibits F1P production in HepG2 cell lysates, its IC50 is approximately 10-fold weaker at 400 nM [2].

Cellular Assay F1P Target Engagement

Structural Distinction: A Unique Hydrogen Bond Interaction Differentiates Khk-IN-3 from PF-06835919

While Khk-IN-3 (LY3522348) shares the core azetidine-pyrimidine scaffold of Pfizer's clinical candidate PF-06835919, it features a unique pyrazole-linked piperazine extension that enables a hydrogen bond interaction with Asp194 in the KHK active site [1]. This specific interaction is not present in PF-06835919 and is cited as the basis for Khk-IN-3's balanced dual isoform potency [1].

Structure-Based Design Binding Mode SAR

Optimal Research Applications for Khk-IN-3 (LY3522348) Based on Its Differentiated Profile


In Vivo Pharmacology Studies Requiring Sustained KHK Inhibition with Once-Daily Oral Dosing

The long human half-life (23.7-33.8 h) and high preclinical oral bioavailability (83-87%) of Khk-IN-3 make it ideally suited for chronic in vivo studies, particularly in rodent models of metabolic disease, where consistent 24-hour target coverage is essential to assess the impact on endpoints like liver steatosis, insulin resistance, and kidney function [1][2].

Investigations into the Distinct Roles of KHK-C and KHK-A Isoforms in Disease Pathology

Due to its balanced dual inhibition of KHK-C and KHK-A (IC50 20 nM and 24 nM), Khk-IN-3 serves as a superior tool for dissecting the collective and potentially redundant roles of both isoforms in fructose metabolism, particularly in tissues where KHK-A expression is significant, such as extrahepatic sites .

Target Validation Studies Aimed at Human Translation for Metabolic Dysfunction-Associated Steatohepatitis (MASH)

As a compound with a defined human PK/PD profile from Phase 1 clinical trials, Khk-IN-3 is a high-value asset for translational research. It can be used to generate in vivo data with greater confidence in its clinical relevance, especially for validating pharmacodynamic biomarkers like plasma fructose elevation following an oral fructose challenge [3].

Comparative Pharmacology Studies with Other KHK Inhibitor Chemotypes or Modalities

Khk-IN-3 is an excellent reference compound for head-to-head comparisons with other small-molecule KHK inhibitors (e.g., PF-06835919) or alternative modalities like RNAi therapeutics (e.g., ALN-KHK). Its distinct balanced isoform inhibition and robust PK profile provide a benchmark for evaluating new chemical entities in biochemical and cellular assays [4].

Quote Request

Request a Quote for Khk-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.